Pivalanilide

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La N-Pivoylanilina se puede sintetizar mediante la reacción de anilina con cloruro de pivaloilo en presencia de una base como la trietilamina. La reacción se lleva a cabo típicamente en un solvente anhidro como el diclorometano a bajas temperaturas (0 °C) para asegurar un alto rendimiento y pureza . El esquema general de la reacción es el siguiente:

C6H5NH2+(CH3)3CCOCl→C6H5NHC(O)C(CH3)3+HCl

Métodos de Producción Industrial: La producción industrial de N-Pivoylanilina sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para mantener la calidad y el rendimiento del producto. El uso de sistemas automatizados para el control de temperatura y concentración es común en entornos industriales {_svg_4}.

Análisis De Reacciones Químicas

Chemical Reactions

Pivalanilide can undergo various chemical reactions, including substitution, oxidation, and reduction reactions.

Substitution Reactions

this compound can participate in nucleophilic substitution reactions, where the pivaloyl group can be replaced by other nucleophiles. Organolithium compounds, such as n-butyl lithium, are commonly used reagents in these reactions.

Oxidation and Reduction Reactions

Under specific conditions, this compound can be oxidized or reduced to form different derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide can be employed for oxidation reactions, while reducing agents like lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Palladium-Catalyzed Arylation

Pivalanilides can be efficiently arylated using a combination of aryl iodide, silver acetate, and catalytic palladium acetate . This reaction likely proceeds via a Pd(II)-Pd(IV) catalytic cycle .

C-H Functionalization

Pivalanilides can undergo twofold C–H functionalization with arenes in the presence of palladium catalysts to form substituted compounds .

Decarboxylative Ortho-Arylation

N-Arylpivalamides with various substituents on the benzene rings can undergo decarboxylative ortho-arylation in the presence of benzoyl peroxide (2a), Pd(OAc)2, and TfOH in CH3CN at 80 °C .

Hydroarylation

Wilkinson's catalyst can be used for the ortho-C−H heteroarylation of pivalanilides .

Reactivity Influences

- Electronic Effects: Pivalamides bearing electron-donating groups at meta- and/or para- positions of the phenyl rings undergo decarboxylative ortho-arylation smoothly, generating the corresponding products in 61−81% yields . Substrates bearing electron-withdrawing groups (3-F, 3-Cl, 3-Br) react with benzoyl peroxide (2a) .

- Steric Effects: An obvious ortho-substituent effect was observed in the reaction of 2-methyl substituted pivalamide with benzoyl peroxide .

Data Table

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Pivalanilide serves as a crucial synthetic intermediate in the development of various pharmaceuticals. Its ability to undergo diverse chemical reactions allows for the synthesis of biologically active compounds.

Case Study: Synthesis of Biologically Active Compounds

In a study conducted on the synthesis of novel benzoxazine derivatives, this compound was utilized as a starting material. The research demonstrated that using copper-catalyzed reactions with this compound led to high yields of the desired products, showcasing its effectiveness in pharmaceutical synthesis .

Organic Synthesis

This compound is frequently employed in organic synthesis due to its reactivity and ability to participate in various coupling reactions.

Table 1: Summary of Organic Reactions Involving this compound

| Reaction Type | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Copper-Catalyzed Coupling | Cu(OTf)₂ | 79 | |

| Palladium-Catalyzed Arylation | Pd(OAc)₂ | 90 | |

| C-H Functionalization | Pd(OAc)₂ | 92 |

This table summarizes key reactions involving this compound, highlighting its utility in achieving high yields through various catalytic processes.

Environmental and Health Research

Research has indicated that this compound may have implications in studies related to carcinogenic compounds. Investigations into the effects of proton pump inhibitors on gastric concentrations of N-nitroso compounds revealed potential interactions with this compound, underscoring its relevance in toxicological studies .

Chemical Reactivity Studies

This compound has been the subject of studies focused on its chemical reactivity, particularly in oxidation and arylation reactions. For instance, it has been shown to participate effectively in oxidative transformations when catalyzed by transition metals, leading to various arylated products .

Case Study: Oxidative Transformations

A study demonstrated that this compound underwent oxidative ring closure reactions under specific conditions, yielding high conversion rates and emphasizing its versatility as a substrate in synthetic organic chemistry .

Mecanismo De Acción

El mecanismo de acción de la N-Pivoylanilina implica su función como intermedio en reacciones químicas. Actúa como precursor de moléculas más complejas, facilitando la formación de enlaces y estructuras químicas específicas. Los objetivos moleculares y las vías dependen del producto final sintetizado a partir de la N-Pivoylanilina .

Comparación Con Compuestos Similares

Compuestos Similares:

N-Pivoylo-o-toluidina: Utilizado como reactivo para la titulación de reactivos organolíticos.

N-Pivoylo-o-bencilanilina: Otro intermedio sintético con aplicaciones similares.

Unicidad: La N-Pivoylanilina es única debido a su alta pureza y reactividad específica, lo que la convierte en un intermedio valioso en la síntesis farmacéutica. Su capacidad de experimentar diversas reacciones químicas en condiciones controladas permite la síntesis de una amplia gama de compuestos .

Actividad Biológica

Pivalanilide, a compound derived from pivalic acid and aniline, has gained attention in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

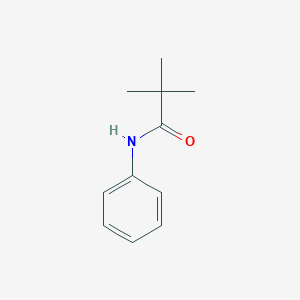

Chemical Structure and Synthesis

This compound is characterized by its amide functional group, which is formed from the reaction between pivalic acid and aniline. The chemical structure can be represented as follows:

Synthesis Methods

Several synthetic routes have been explored for this compound, including:

- Direct Amidation : Reaction of pivalic acid with aniline under acidic or basic conditions.

- Palladium-Catalyzed Reactions : Utilizing palladium catalysts to facilitate the arylation of this compound derivatives, which has been shown to yield high purity products .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In various assays, it has been shown to inhibit lipid peroxidation and reduce oxidative stress markers in biological systems. For instance, studies have demonstrated that compounds similar to this compound can effectively scavenge free radicals and protect cellular components from oxidative damage .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. In particular, it has been noted for its ability to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics. This inhibition may lead to altered pharmacokinetics of co-administered drugs, raising concerns for drug interactions .

Case Studies

- Carcinogenic Activity Assessment : A study assessed the carcinogenic potential of this compound using various animal models. The results indicated that at certain concentrations, this compound could induce hepatic CYP activity associated with carcinogenic pathways. However, the overall risk appears to be dose-dependent and requires further investigation .

- Therapeutic Applications : In preclinical studies, derivatives of this compound have shown promise in treating conditions like inflammation and cancer due to their ability to modulate oxidative stress pathways and inhibit tumor growth in vitro .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : this compound's structure allows it to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

- Enzyme Interaction : Its ability to bind to cytochrome P450 enzymes alters their activity, affecting drug metabolism and potentially leading to increased toxicity or therapeutic efficacy depending on the context.

Research Findings Summary

Propiedades

IUPAC Name |

2,2-dimethyl-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2,3)10(13)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJNWXYSLBGWDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30216455 | |

| Record name | Pivalanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6625-74-7 | |

| Record name | 2,2-Dimethyl-N-phenylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6625-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pivalanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006625747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pivalanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pivalanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pivalanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pivalanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.